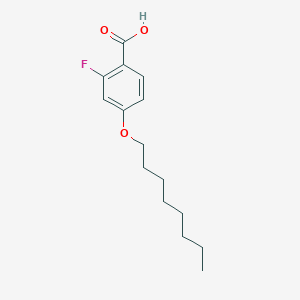

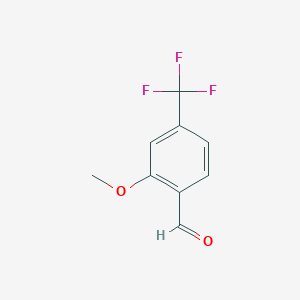

2-Fluoro-1,4-dinitrosobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-1,4-dinitrosobenzene (FDNB) is a chemical compound that is widely used in scientific research applications. It is a nitroso compound that is used to label proteins and peptides for analysis. FDNB is a potent electrophile that reacts with amino groups in proteins and peptides, making it an ideal reagent for studying protein structure and function.

Mécanisme D'action

The mechanism of action of 2-Fluoro-1,4-dinitrosobenzene involves the formation of a covalent bond between the nitroso group of this compound and the amino group of a protein or peptide. This covalent bond is stable and irreversible, making this compound an effective labeling reagent. The reaction between this compound and amino groups is also highly specific, allowing for the selective labeling of specific amino acids within a protein or peptide sequence.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects on living organisms. It is a highly reactive compound that is used exclusively in vitro for scientific research applications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-Fluoro-1,4-dinitrosobenzene as a labeling reagent is its high specificity for amino groups. This allows for the selective labeling of specific amino acids within a protein or peptide sequence. This compound is also a highly reactive compound, which means that labeling reactions can be carried out quickly and efficiently.

One of the main limitations of using this compound is its potential for non-specific labeling. This can occur when this compound reacts with amino acids other than the target amino acid, leading to the labeling of unintended sites within a protein or peptide sequence. Additionally, this compound is a highly toxic compound that must be handled with care.

Orientations Futures

There are several future directions for the use of 2-Fluoro-1,4-dinitrosobenzene in scientific research. One potential application is the development of new labeling strategies that minimize non-specific labeling. Another potential direction is the use of this compound in combination with other labeling reagents to achieve greater specificity and selectivity. Additionally, this compound could be used in the development of new protein-based therapeutics, as it allows for the selective modification of specific amino acids within a protein sequence.

Méthodes De Synthèse

2-Fluoro-1,4-dinitrosobenzene can be synthesized by the reaction of 2-fluoro-1,4-dinitrobenzene with sodium nitrite and hydrochloric acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with nitrous acid to form this compound. The yield of this reaction is typically high, and the purity of the resulting this compound can be improved through recrystallization.

Applications De Recherche Scientifique

2-Fluoro-1,4-dinitrosobenzene is widely used in scientific research applications as a reagent for labeling proteins and peptides. It reacts with the amino groups in proteins and peptides, forming stable covalent bonds. This makes it an ideal reagent for studying protein structure and function, as well as for identifying specific amino acids within a protein or peptide sequence.

Propriétés

Numéro CAS |

153071-84-2 |

|---|---|

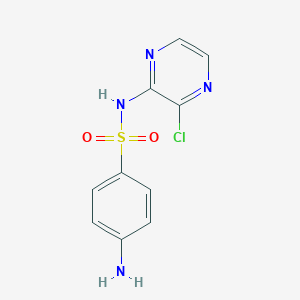

Formule moléculaire |

C6H3FN2O2 |

Poids moléculaire |

154.1 g/mol |

Nom IUPAC |

2-fluoro-1,4-dinitrosobenzene |

InChI |

InChI=1S/C6H3FN2O2/c7-5-3-4(8-10)1-2-6(5)9-11/h1-3H |

Clé InChI |

OCCUPROJVUMGLZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=O)F)N=O |

SMILES canonique |

C1=CC(=C(C=C1N=O)F)N=O |

Synonymes |

Benzene, 2-fluoro-1,4-dinitroso- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.